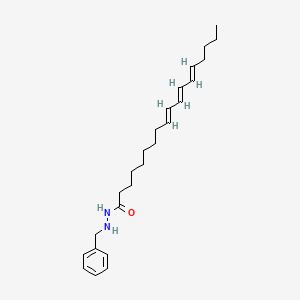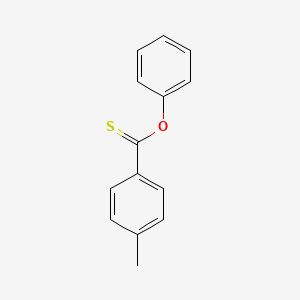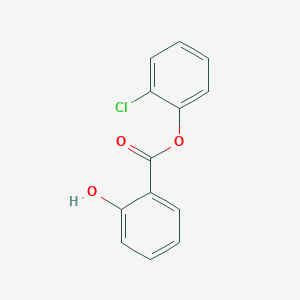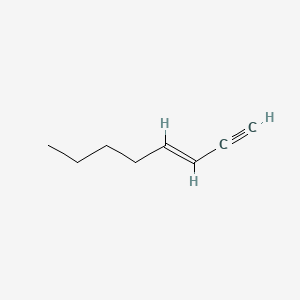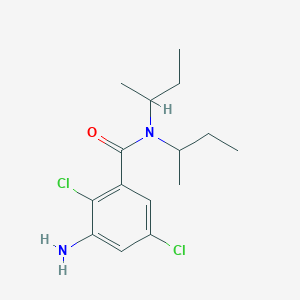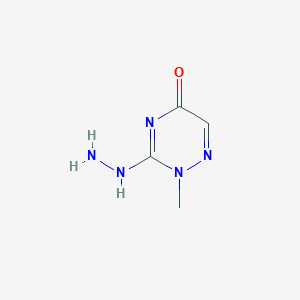![molecular formula C10H12Br2O B14658019 Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- CAS No. 37983-33-8](/img/structure/B14658019.png)
Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group at the para position and a bromoethyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(4-methoxyphenyl)ethanol using bromine in the presence of a catalyst such as iron bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous ether.
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure may offer advantages in drug design.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1-bromo-2-methyl-
- Benzene, 1-bromo-2-(bromomethyl)-
- Benzene, 1-bromo-4-methoxy-
Comparison: Compared to similar compounds, Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- is unique due to the presence of both a bromoethyl and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential applications. For example, the presence of the methoxy group can enhance the compound’s solubility in organic solvents, while the bromoethyl group can provide sites for further functionalization.
Propriétés
Numéro CAS |
37983-33-8 |
|---|---|
Formule moléculaire |
C10H12Br2O |
Poids moléculaire |
308.01 g/mol |
Nom IUPAC |
1-(1,3-dibromopropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9H,6-7H2,1H3 |
Clé InChI |
JRYLCDFMLDLBAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



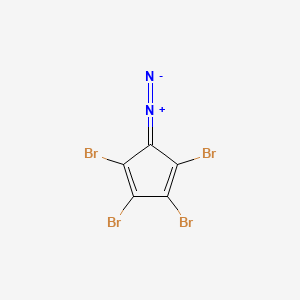
![2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14657949.png)
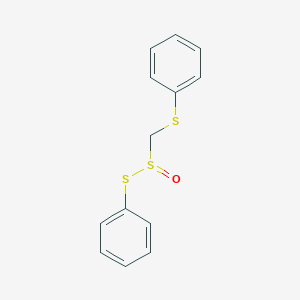
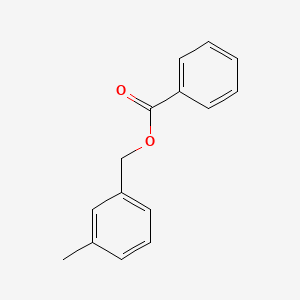
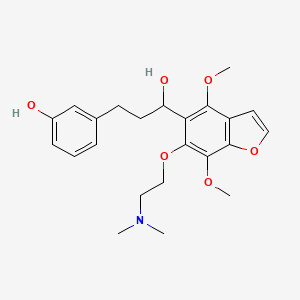
![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)
